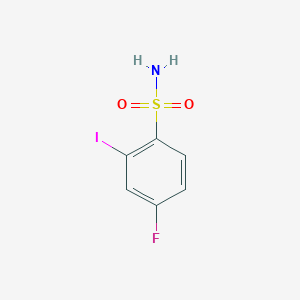

4-Fluoro-2-iodobenzene-1-sulfonamide

CAS No.:

Cat. No.: VC16217759

Molecular Formula: C6H5FINO2S

Molecular Weight: 301.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5FINO2S |

|---|---|

| Molecular Weight | 301.08 g/mol |

| IUPAC Name | 4-fluoro-2-iodobenzenesulfonamide |

| Standard InChI | InChI=1S/C6H5FINO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) |

| Standard InChI Key | QNAAITINEQBBDF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)I)S(=O)(=O)N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a benzene ring with three substituents: a fluorine atom at the 4-position, an iodine atom at the 2-position, and a sulfonamide group (-SONH) at the 1-position. This arrangement creates a polar molecule with distinct regions of electron density, influencing its solubility and reactivity. The sulfonamide group contributes to hydrogen-bonding capabilities, while the halogens introduce steric bulk and electronic effects .

Table 1: Structural and Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-Fluoro-2-iodobenzenesulfonamide | |

| Molecular Formula | ||

| Molecular Weight | 301.08 g/mol | |

| CAS Number | 874814-69-4 | |

| SMILES Notation | C1=CC(=C(C=C1I)F)S(=O)(=O)N |

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via sulfonylation of 4-fluoro-2-iodobenzenesulfonyl chloride with ammonia. This reaction proceeds under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis :

Key considerations include:

-

Temperature: Reactions are typically conducted at 0–25°C to control exothermicity.

-

Purification: Crude products are recrystallized from ethanol/water mixtures or purified via column chromatography .

Scalability and Optimization

Industrial-scale production requires optimizing yield and minimizing byproducts. Strategies include:

-

Catalysis: Using triethylamine to absorb HCl, shifting equilibrium toward product formation.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.

Physicochemical Properties

Solubility and Stability

4-Fluoro-2-iodobenzene-1-sulfonamide exhibits moderate solubility in polar organic solvents (e.g., DMSO, methanol) but limited solubility in water (<1 mg/mL at 25°C) . The iodine atom’s polarizability enhances solubility in halogen-friendly solvents like chloroform. Stability studies suggest degradation under strong acidic or basic conditions due to sulfonamide hydrolysis .

Biological Activity and Applications

Mechanism of Action

Sulfonamides inhibit dihydropteroate synthetase (DHPS), a key enzyme in bacterial folate synthesis. While 4-fluoro-2-iodobenzene-1-sulfonamide’s antibacterial efficacy remains under investigation, its halogen substitutions may enhance target binding compared to simpler sulfonamides .

Medicinal Chemistry Applications

-

Antibacterial Agents: Structural analogs are explored for activity against resistant strains.

-

Enzyme Inhibitors: The iodine atom’s size may facilitate interactions with hydrophobic enzyme pockets .

| Target | Application | Rationale |

|---|---|---|

| Bacterial DHPS | Antibacterial development | Folate pathway disruption |

| Carbonic Anhydrase | Antiglaucoma agents | Sulfonamide-zinc interaction |

Recent Advances and Research Directions

Drug Development Studies

Recent publications highlight its role as a precursor in synthesizing iodinated radiopharmaceuticals, leveraging iodine’s isotopic properties for imaging . Additionally, fluorinated analogs are being tested for enhanced blood-brain barrier penetration.

Environmental Impact

Studies on sulfonamide persistence in aquatic systems suggest the need for advanced degradation methods, such as ozonation or photocatalytic oxidation, to mitigate ecological risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume